1-Hydroxy-2-pentanone

説明

Contextualization within Alpha-Hydroxy Ketone Chemistry and Research Significance

Alpha-hydroxy ketones, also known as acyloins, are organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to a carbonyl group. foodb.ca This arrangement of functional groups imparts unique reactivity and makes them crucial intermediates in organic synthesis. They are key structural fragments in many biologically active natural products and are utilized in the synthesis of various drugs. sioc-journal.cn The development of efficient methods to synthesize enantiomerically enriched alpha-hydroxy ketones is a major focus in the pharmaceutical industry, as these compounds are found in antidepressants, inhibitors for Alzheimer's treatment, and antitumor antibiotics. ebi.ac.uknih.gov Furthermore, alpha-hydroxy ketones serve as versatile building blocks for creating more complex molecules like amino alcohols and diols. nih.govacs.org

1-Hydroxy-2-pentanone, with its five-carbon backbone, embodies the fundamental properties of alpha-hydroxy ketones. hmdb.ca Its structure consists of a hydroxyl group on the first carbon (C1) and a ketone group on the second carbon (C2). This specific arrangement allows it to participate in a variety of chemical transformations, making it a subject of interest in synthetic chemistry.

Overview of this compound as a Synthetic Intermediate and Target Molecule

The utility of this compound as a synthetic intermediate is well-documented. It serves as a precursor in the synthesis of other valuable chemicals. For instance, it can be hydrogenated to produce 1,2-pentanediol (B41858), a compound with industrial applications. researchgate.net One notable synthesis route involves the cross-acyloin condensation of n-butyraldehyde and paraformaldehyde, using a catalyst like 3-ethyl benzothiazole (B30560) bromide, to yield this compound, which is then reduced. researchgate.net

Beyond its role as an intermediate, this compound itself can be the target of specific synthetic efforts, particularly in the context of green chemistry and biomass conversion. Research has demonstrated the production of this compound from renewable resources like corn cob hydrolysate through partial hydrodeoxygenation. researchgate.net This process involves the conversion of pentose (B10789219) sugars present in the hydrolysate into the desired alpha-hydroxy ketone. researchgate.net

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 64502-89-2 |

| Boiling Point | 186.45°C (estimate) |

| Density | 0.9860 g/cm³ |

| pKa | 13.07±0.10 (Predicted) |

Data sourced from various chemical databases. lookchem.comnih.gov

Historical and Current Research Trajectories Pertaining to this compound

Historically, research involving alpha-hydroxy ketones has focused on their fundamental reactivity and their role in classic organic reactions. The development of synthetic methods, such as thiazolium salt-catalyzed condensations, has been a significant area of investigation. researchgate.net

Current research continues to explore novel and more efficient synthetic routes to this compound and other alpha-hydroxy ketones. A major trend is the use of biocatalysis and whole-cell redox processes to achieve high yields and enantioselectivity. nih.govacs.org These methods offer advantages over traditional chemical synthesis, which can lack selectivity and be economically unattractive due to multiple steps. nih.gov Another active area of research is the utilization of this compound as a platform chemical derived from biomass. The selective conversion of pentoses from hemicellulose into this compound represents a promising pathway for producing value-added chemicals from renewable feedstocks. researchgate.net Research in this area focuses on developing robust and reusable catalysts, such as supported palladium catalysts, to improve the efficiency and sustainability of the process. researchgate.net

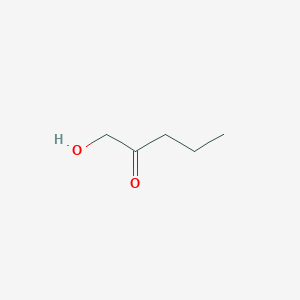

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLKKLXYZJMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334859 | |

| Record name | 1-Hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64502-89-2 | |

| Record name | 1-Hydroxy-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064502892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxypentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3W2XE7B3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Engineering for 1 Hydroxy 2 Pentanone

Development of Chemical Synthesis Routes for 1-Hydroxy-2-Pentanone

This compound, an α-hydroxy ketone, is a valuable chemical intermediate. Its synthesis has been approached through various chemical strategies, primarily focusing on carbon-carbon bond formation and the transformation of renewable feedstocks. The development of efficient and selective synthetic routes is crucial for its industrial application.

A significant route for the synthesis of this compound is the cross-acyloin condensation, a type of reaction that forms an α-hydroxy ketone from two different carbonyl compounds. bspublications.netiitk.ac.in Specifically, the reaction between n-butyraldehyde and formaldehyde (B43269) (or its polymer form, paraformaldehyde) has been established as a direct pathway to produce this compound. researchgate.netgoogle.com This method involves the formation of a new carbon-carbon bond between the carbonyl carbon of formaldehyde and the α-carbon of n-butyraldehyde, a process facilitated by specialized catalysts. researchgate.net

The cross-acyloin condensation to form this compound is effectively catalyzed by thiazolium salts, such as 3-ethyl benzothiazole (B30560) bromide. researchgate.netgoogle.comacs.org These salts are precursors to N-heterocyclic carbenes (NHCs), which are the true catalytic species. scholaris.ca The mechanism involves the deprotonation of the thiazolium salt by a base (e.g., triethylamine) to generate the NHC. researchgate.net The NHC then attacks the carbonyl carbon of n-butyraldehyde, leading to the formation of a key intermediate known as the Breslow intermediate. This intermediate subsequently attacks formaldehyde, leading to the formation of the this compound product after the elimination of the catalyst. This catalytic cycle allows for the selective cross-condensation over self-condensation reactions. researchgate.net The use of thiazolium salts is a well-established method for promoting umpolung (polarity inversion) reactivity at the aldehyde carbonyl carbon. scholaris.ca

The efficiency of this compound synthesis via thiazolium salt-catalyzed cross-acyloin condensation is highly dependent on the reaction conditions. researchgate.net Research has focused on optimizing several key parameters to maximize the yield of the desired product. These parameters include the molar ratio of the reactants (n-butyraldehyde and paraformaldehyde), the amount of catalyst, and the reaction temperature. researchgate.netgoogle.com Studies have shown that a molar excess of paraformaldehyde relative to n-butyraldehyde is beneficial. researchgate.net The optimal conditions identified in one study involved a specific molar ratio of reactants and catalyst at an elevated temperature, achieving a notable yield. researchgate.net

Table 1: Optimized Parameters for this compound Synthesis via Cross-Acyloin Condensation Data derived from a study on the synthesis of 1,2-pentanediol (B41858), where this compound is the intermediate. researchgate.net

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (n-butyraldehyde : paraformaldehyde) | 1 : 1.5 |

| Molar Ratio (n-butyraldehyde : catalyst) | 1 : 0.1 |

| Catalyst | 3-ethyl benzothiazole bromide |

| Temperature | 70°C |

| Average Yield | 56.6% |

This compound is often not the final target molecule but rather a crucial intermediate in more complex, multi-step synthetic processes. researchgate.netgoogle.comgoogle.com Its bifunctional nature, containing both a hydroxyl and a ketone group, allows for a variety of subsequent chemical transformations. A prominent example is its use in the production of 1,2-pentanediol, a compound with applications in various industries. researchgate.netgoogle.com In this two-step process, this compound is first synthesized and then subjected to a reduction reaction. researchgate.net

The conversion of this compound to 1,2-pentanediol is achieved through the catalytic hydrogenation of the ketone functional group. researchgate.netgoogle.com This reduction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst. researchgate.netgoogle.comgoogle.com Palladium on carbon (Pd/C) has been identified as an effective catalyst for this transformation, selectively reducing the ketone to a secondary alcohol while leaving the primary alcohol group intact. researchgate.netgoogle.com Process optimization for this hydrogenation step has focused on parameters such as catalyst loading, hydrogen pressure, and reaction temperature to achieve high conversion and yield. researchgate.net

Table 2: Optimized Parameters for Catalytic Hydrogenation of this compound to 1,2-Pentanediol Data derived from a study on the synthesis of 1,2-pentanediol. researchgate.net

| Parameter | Optimized Value |

|---|---|

| Catalyst | Palladium on Carbon (Pd/C) |

| Catalyst Dosage | 3.5% (relative to this compound mass) |

| Hydrogen Pressure | 1.5 MPa |

| Temperature | 55°C |

| Average Yield | 91.6% |

Beyond traditional condensation reactions, research has explored the generation of this compound from alternative, often biomass-derived, precursors. One such pathway is the hydrogenolysis of furfuryl alcohol. google.comgoogle.comresearchgate.net Furfuryl alcohol can be obtained from furfural, a platform chemical derived from lignocellulosic biomass. The reaction involves the catalytic opening of the furan (B31954) ring and subsequent hydrogenation. mdpi.com In some proposed mechanisms, the furan ring is opened to form this compound as a key intermediate, which can then be further hydrogenated to 1,2-pentanediol. researchgate.netmdpi.com This approach is part of a broader effort to develop sustainable chemical processes from renewable feedstocks. Catalysts for this transformation include various supported metals such as platinum, rhodium, and ruthenium. google.comresearchgate.net

Catalytic Hydrogenation Pathways Leading to 1,2-Pentanediol from this compound

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles emphasize the development of chemical processes that are environmentally benign, economically viable, and safe. In the context of this compound synthesis, this involves utilizing renewable feedstocks, employing safer solvents, and designing energy-efficient reaction pathways that minimize waste.

Electrochemical synthesis represents a powerful green chemistry tool, using electrical current to drive chemical reactions, often under mild conditions and without the need for harsh chemical oxidants or reductants. wmu.edu.cnnih.gov While direct electrochemical synthesis of this compound is not extensively detailed, several established electrochemical methods for producing α- and β-hydroxy ketones are applicable and demonstrate the potential of this approach.

Key electrochemical strategies for synthesizing hydroxy ketones include:

Oxidation of 1,2-Diols: An environmentally friendly process for the selective oxidation of 1,2-diols into α-hydroxy ketones has been developed using water as the solvent. jst.go.jp This method employs a catalyst, a bromide ion source, and platinum electrodes, generating the necessary oxidant ("Br+") at the anode and a base (OH−) at the cathode. jst.go.jp This pathway could theoretically be applied to the synthesis of this compound from 1,2-pentanediol.

Electrooxidative α-Hydroxymethylation: A novel method involves the electrocatalytic α-hydroxymethylation of ketones using N,N-dimethylformamide (DMF) as a carbon source. wmu.edu.cn This reaction proceeds at room temperature without metal catalysts or chemical oxidants, offering an alternative route to β-hydroxy ketones. wmu.edu.cn

Electrochemical Carboxylation: The electrocarboxylation of ketones can produce α-hydroxy acids, providing a green alternative to methods using cyanides. acs.org This process directly incorporates CO2 into ketones using electrical energy as the driving force. acs.org While this yields a carboxylic acid instead of a ketone, the underlying principle of electrochemical functionalization of a ketone precursor is relevant.

Activation of Cyclopropanes: An external oxidant-free electrochemical protocol for the 1,3-oxohydroxylation of donor-acceptor cyclopropanes has been developed to produce β-hydroxy ketones through the insertion of molecular oxygen. researchgate.net

These methods highlight the versatility of electrosynthesis. The choice of electrodes, solvents, and supporting electrolytes is crucial for optimizing yield and selectivity. acs.orgacs.org For instance, using a sacrificial magnesium anode can simplify the process by allowing the synthesis to occur in an undivided cell, where the resulting metal carboxylate complexes are easily isolated. thieme-connect.com

Table 1: Overview of Electrochemical Synthesis Approaches for Hydroxy Ketones

| Method | Precursor(s) | Product Type | Key Features | Citations |

| Oxidation of Diols | 1,2-Diols | α-Hydroxy Ketone | Occurs in water; uses electro-generated oxidant and base. | jst.go.jp |

| α-Hydroxymethylation | Ketones, DMF | β-Hydroxy Ketone | Avoids metal catalysts and external oxidants; mild conditions. | wmu.edu.cn |

| Electrocatalytic Activation | Donor-Acceptor Cyclopropanes, O2 | β-Hydroxy Ketone | External oxidant-free; C-C bond cleavage and oxygen insertion. | researchgate.net |

| Electrochemical Carboxylation | Ketones, CO2 | α-Hydroxy Acid | Uses CO2 as a C1 source; avoids toxic cyanides. | acs.orgthieme-connect.com |

| Microbial Electrochemical Transformation | Diketones | Hydroxy Ketone | Combines microbial transformation with an electrochemical system. | researchgate.net |

Sustainable catalysis for this compound production focuses heavily on the valorization of biomass. Lignocellulosic biomass, such as corn cobs, is a renewable and abundant feedstock that can be converted into valuable platform chemicals like furfural. csic.es Furfural can then be catalytically transformed into this compound (HPO), which serves as a crucial intermediate in the synthesis of chemicals like 1,2-pentanediol. mdpi.comnih.gov

The primary sustainable catalytic route proceeds via the partial hydrodeoxygenation (HDO) of biomass-derived compounds. A key reaction is the hydrogenolysis of furfuryl alcohol (produced from furfural) over a heterogeneous catalyst. mdpi.comresearchgate.net In this process, the furan ring opens to form this compound, which can then be further hydrogenated. mdpi.com

Several catalytic systems have been investigated for this transformation:

Palladium-Based Catalysts: Palladium supported on a Beta zeolite (Pd/Beta) has been shown to be effective for producing HPO from corn cob hydrolysate. researchgate.net This system achieved a selectivity to HPO of 90%, with yields between 10-14% based on the initial mass of the corn cob. researchgate.net

Platinum-Based Catalysts: Platinum catalysts are known to efficiently cleave the C-O bond in furfuryl alcohol to produce 1,2-pentanediol, with HPO as an intermediate. nih.gov A Pt/MgxAlOy catalyst, for example, achieved a 64.9% yield of 1,2-pentanediol from furfuryl alcohol, indicating efficient conversion through the HPO intermediate. mdpi.com

Ruthenium-Based Catalysts: A Ru/MnOx catalyst has been studied for the aqueous-phase hydrogenolysis of furfuryl alcohol, where this compound is a recognized intermediate in the pathway to 1,2-pentanediol. mdpi.com

Iron Oxide Catalysts: In a different approach, iron oxide (FeO) has been used as a catalyst in the pyrolysis of polypropylene (B1209903) plastic waste. mdpi.com Among the various chemical products generated through radical combination reactions, this compound was identified. mdpi.com

Table 2: Catalytic Systems for this compound (HPO) Production from Biomass Derivatives

| Catalyst | Substrate | Key Intermediate/Product | Yield/Selectivity | Citations |

| 2 wt% Pd/Beta | Corn Cob Hydrolysate | This compound | 90% selectivity, 10-14% yield | researchgate.net |

| Pt/MgxAlOy | Furfuryl Alcohol | 1,2-Pentanediol (via HPO) | 64.9% yield of 1,2-Pentanediol | mdpi.com |

| Ru/MnOx | Furfuryl Alcohol | 1,2-Pentanediol (via HPO) | 42.1% yield of 1,2-Pentanediol | mdpi.com |

| CoWO4 | Furfuryl Alcohol | 1,2-Pentanediol (via HPO) | 67% yield of 1,2-Pentanediol | researchgate.net |

Electrochemical Synthesis Pathways for Hydroxy Ketones Including this compound

Biocatalytic and Biotransformation Strategies for Hydroxypentanones

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing chiral molecules like hydroxypentanones. These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.

Microbial Production of Hydroxypentanones (e.g., 3-hydroxy-2-pentanone, 2-hydroxy-3-pentanone)

The microbial production of 2-hydroxy-3-pentanone (B3272617) and 3-hydroxy-2-pentanone has gained attention as these molecules are valuable flavor and fragrance compounds. nih.gov Their synthesis is often achieved through enzymatic reduction of diketones or carboligation reactions. nih.gov

Enzymatic Reduction of Diketones: Various aldo-keto reductases (AKRs) and dehydrogenases can asymmetrically reduce prochiral 1,2-diketones to the corresponding α-hydroxy ketones. researchgate.netrsc.org For example, 2,3-pentanedione (B165514) can be reduced to either 2-hydroxy-3-pentanone or 3-hydroxy-2-pentanone depending on the enzyme's selectivity. researchgate.netrsc.org The (R)-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii (BcBDH) has been shown to effectively transform 2,3-pentanedione. rsc.org

Carboligation Reactions: Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as carboligases, can synthesize α-hydroxy ketones by joining two aldehyde substrates. nih.govresearchgate.net Recent research has identified homologues of pyruvate (B1213749) dehydrogenase from Escherichia coli (EcPDH E1), specifically from Leclercia adecarboxylata (LaPDH) and Cupriavidus necator (CnPDH), that show significant promise for producing both 2-hydroxy-3-pentanone and 3-hydroxy-2-pentanone using whole-cell biocatalysts. nih.gov The CnPDH enzyme, in particular, demonstrated good yields of 74% and 59% for the two isomers, respectively. nih.gov

The identification of naturally produced hydroxypentanones in microorganisms provides a basis for discovering novel biosynthetic pathways and enzymes. While the direct microbial production of this compound is not widely reported, various other hydroxypentanone isomers and related ketones have been identified as microbial metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for identifying these volatile organic compounds. frontiersin.orgmdpi.com

A strain of Streptomyces celluloflavus isolated from mangrove soil was found to produce 4-hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol). gsconlinepress.com

The genome of Bacillus subtilis strain 168 contains genes predicted to be involved in the post-translational modification of a protein (EF-P), where the first step is the formation of a hydroxypentanone. nih.gov

Studies on volatile organic compounds from various microbes have identified numerous ketones. For instance, actinomycetes are known to produce more branched ketones than fungi, and Klebsiella pneumoniae has been shown to release 2-pentanone. frontiersin.orgdiva-portal.org

Table 3: Identification of Hydroxypentanone-Related Metabolites in Microorganisms

| Compound | Microorganism | Analytical Method | Citations |

| 4-Hydroxy-4-methyl-2-pentanone | Streptomyces celluloflavus | GC-MS | gsconlinepress.com |

| Hydroxypentanone (predicted) | Bacillus subtilis | Genomic analysis | nih.gov |

| 2-Pentanone | Klebsiella pneumoniae | GC-MS | frontiersin.org |

| Branched Ketones (e.g., 4-methyl-2-pentanone) | Actinomycetes | GC-MS | diva-portal.org |

To move from laboratory-scale identification to industrial-scale production, microbial strains must be engineered and optimized for higher yields and productivity. mdpi.com This process, known as strain development, involves a combination of classical microbiology, genetic engineering, and metabolic engineering techniques. slideshare.netnih.govebsco.com

Key strategies for increasing hydroxypentanone yields include:

Metabolic Engineering: This involves the rational modification of metabolic pathways. nih.govrsc.org For hydroxypentanone production via carboligation, this could involve overexpressing the genes for key enzymes like the pyruvate dehydrogenase homologues (e.g., CnPDH) in a suitable host like E. coli or Saccharomyces cerevisiae. nih.govfrontiersin.org Additionally, pathways that compete for precursor molecules (e.g., pyruvate, propanal) can be deleted to channel more resources toward the desired product. frontiersin.org

High-Throughput Screening and Evolution: Random mutagenesis followed by high-throughput screening can identify mutant strains with improved production characteristics. aciesbio.com Adaptive laboratory evolution (ALE), where strains are cultured under selective pressure for extended periods, can also select for more robust and productive variants. mdpi.comaciesbio.com

Optimization of Fermentation Conditions: Beyond genetic modification, optimizing environmental and nutritional factors is crucial. slideshare.net For enzymatic reactions, this includes investigating enzyme stability at different pH levels and temperatures. nih.gov For whole-cell fermentations, adjusting media composition, substrate feeding strategies, and aeration can significantly enhance product yields. frontiersin.org

Host Selection: Choosing the right microbial host is a critical first step. A substrate-oriented approach suggests selecting a host that is naturally efficient at utilizing the chosen feedstock, thereby minimizing the need for extensive engineering of substrate uptake pathways. nih.gov

Table 4: Strategies for Strain Development and Optimization

| Strategy | Description | Application to Hydroxypentanones | Citations |

| Metabolic Engineering | Rational modification of genes and pathways to enhance product formation. | Overexpress carboligase genes; delete competing pathways for precursors. | nih.govrsc.orgfrontiersin.org |

| CRISPR/Cas9 Genome Editing | Precise editing of the host genome for gene knockout, insertion, or correction. | Knock out byproduct-forming enzymes; insert entire biosynthetic pathways. | |

| Adaptive Laboratory Evolution (ALE) | Culturing microbes under selective pressure to evolve desired traits. | Improve tolerance to substrate/product toxicity; enhance growth rates. | mdpi.comaciesbio.com |

| Process Optimization | Fine-tuning fermentation parameters like pH, temperature, and nutrient feed. | Maximize enzyme activity and cell viability for higher final titers. | nih.gov |

| Host Selection | Choosing an appropriate microorganism based on its inherent metabolic capabilities. | Use a host like Cupriavidus necator that naturally possesses efficient enzymes. | nih.govnih.gov |

Identification of Hydroxy-Pentanone Metabolites from Microorganisms

Enzymatic Synthesis of Alpha-Hydroxy Pentanones

The biocatalytic synthesis of α-hydroxy ketones, including pentanone derivatives, represents a significant advancement over traditional chemical methods, which often lack selectivity and require multiple steps. nih.gov Enzymes offer a powerful alternative, enabling the stereoselective production of these valuable chiral building blocks from simple, often naturally available, starting materials. acs.orgnih.gov α-Hydroxy ketones are important intermediates in the pharmaceutical industry, found in various drugs and serving as versatile synthons for other complex molecules like amino alcohols and diols. nih.govacs.org Various biocatalytic strategies have been developed, primarily utilizing lyases, hydrolases, or whole-cell redox processes to achieve high yields and enantiomeric excesses. nih.gov The enzymatic approach is considered a "green" methodology, particularly when it involves cascade reactions that start from bio-derived alcohols, thus avoiding the direct handling of reactive aldehyde intermediates and simplifying product isolation. rsc.org

Thiamine Diphosphate-Dependent Carboligases in Hydroxypentanone Synthesis

Thiamine diphosphate (ThDP)-dependent carboligases are prominent biocatalysts for the formation of carbon-carbon bonds, producing valuable α-hydroxy carbonyl compounds. researchgate.netresearchgate.net These enzymes catalyze the umpolung carboligation of aldehydes or the condensation of an α-keto acid donor with an aldehyde acceptor, acting with high regio- and stereoselectivity. acs.orgresearchgate.net The catalytic cycle of these enzymes involves the decarboxylation of an α-keto acid donor, followed by the ligation of the resulting intermediate to an aldehyde acceptor. researchgate.net

While a broad spectrum of ThDP-dependent carboligases has been applied to produce various α-hydroxy ketones, specific research into hydroxypentanone synthesis has been more limited. researchgate.net However, studies have demonstrated the synthesis of α-hydroxy pentanones, such as 2-hydroxy-3-pentanone and 3-hydroxy-2-pentanone, from simple, natural starting compounds using previously characterized ThDP-dependent carboligases. nih.gov Enzymes like pyruvate decarboxylase (PDC), a ThDP-dependent enzyme, are known to catalyze carboligation side reactions and have been used for the asymmetric synthesis of 2-hydroxy ketones. researchgate.net For instance, volatile α-hydroxy ketones, including 3-hydroxy-2-pentanone, have been produced by condensing aldehydes with pyruvate, a reaction catalyzed by yeast pyruvate decarboxylases. acs.org

| Enzyme Class | Example Enzyme | Substrates | Product(s) | Reference |

| ThDP-dependent Carboligase | Pyruvate Decarboxylase (PDC) from yeast | Pyruvate + Aldehyde | α-Hydroxy Ketone (e.g., 3-hydroxy-2-pentanone) | acs.org |

| ThDP-dependent Carboligase | Characterized Carboligases | Simple natural compounds | 2-Hydroxy-3-pentanone, 3-Hydroxy-2-pentanone | nih.gov |

| ThDP-dependent Lyase | ThDP-lyases | Aldehydes | Enantiopure α-hydroxy ketones | nih.govacs.org |

Pyruvate Dehydrogenase Homologs as Biocatalysts for Hydroxypentanones

Recent research has identified promising new biocatalysts for α-hydroxy pentanone synthesis within the pyruvate dehydrogenase (PDH) family. nih.gov The pyruvate dehydrogenase complex is a crucial enzyme system that links glycolysis to the tricarboxylic acid cycle by converting pyruvate into acetyl-CoA. uniprot.orguniprot.org The E1 component of this complex is a ThDP-dependent enzyme that catalyzes the oxidative decarboxylation of pyruvate. caymanchem.com

Specifically, newly discovered homologs of the pyruvate dehydrogenase E1 component from E. coli (EcPDH E1) have shown significant potential as whole-cell biocatalysts for producing α-hydroxy pentanones. nih.gov A study investigated homologs from Leclercia adecarboxylata (LaPDH), Cupriavidus necator (CnPDH), and Tanacetum cinerariifolium (TcPDH) for the synthesis of 2-hydroxy-3-pentanone and 3-hydroxy-2-pentanone. nih.gov The research explored enzyme stability, kinetic parameters, and reaction intensification. Notably, the CnPDH homolog demonstrated superior stability across various pH levels compared to EcPDH E1 and was capable of producing both α-hydroxy pentanone isomers in satisfactory yields. nih.gov

| Biocatalyst (PDH Homolog) | Target Product | Yield | Reference |

| Cupriavidus necator (CnPDH) | 2-Hydroxy-3-pentanone | 74% | nih.gov |

| Cupriavidus necator (CnPDH) | 3-Hydroxy-2-pentanone | 59% | nih.gov |

Engineered Enzyme Systems for Stereoselective Hydroxyketone Production

Protein engineering and the creation of engineered enzyme systems have become pivotal in producing chiral hydroxy ketones with high stereoselectivity. rsc.orgscispace.com Since naturally occurring enzymes may not possess the ideal characteristics for specific chemical transformations, techniques like directed evolution and structure-guided protein engineering are employed to modify their functional properties, such as substrate selectivity and catalytic efficiency. rsc.orgscispace.com

Ketoreductases (KREDs) are a key class of enzymes targeted for engineering. rsc.org Fungal and human KREDs have been used for the enantioselective production of α-hydroxy ketones from diketone precursors, often exhibiting opposite stereopreferences. rsc.org For example, the (R,R)-butane-2,3-diol dehydrogenase from Bacillus clausii can stereoselectively reduce α-diketones to the corresponding (R)-hydroxyketone. rsc.org Similarly, alcohol dehydrogenases (ADHs) are engineered for new catalytic properties. scispace.com Research on ADH-A from Rhodococcus ruber has focused on altering its substrate scope and stereoselectivity through mutagenesis in the active-site cavity. scispace.com

Engineered cytochrome P450 enzymes have also been developed for stereoselective α-hydroxyketone formation. nih.gov The CYP199A4 enzyme, for instance, can catalyze the hydroxylation of a precursor to generate an α-hydroxyketone with high stereoselectivity. nih.gov By creating mutants like F182L-CYP199A4, researchers can even induce further reactions, such as C-C bond cleavage, demonstrating the power of engineering to create novel catalytic functions. nih.gov These sophisticated engineering techniques are crucial for developing industrially viable processes for producing high-purity chiral intermediates. rsc.org

Reactivity and Mechanistic Investigations of 1 Hydroxy 2 Pentanone

Intramolecular Transformations of 1-Hydroxy-2-pentanone

This compound, as a γ-hydroxy ketone, exhibits ring-chain tautomerism, a reversible intramolecular process where the open-chain hydroxyketone form exists in equilibrium with a cyclic hemiketal. cdnsciencepub.comresearchgate.netcdnsciencepub.com This transformation occurs through the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the ketone's carbonyl group. khanacademy.org Because alcohols are generally weak nucleophiles, this reaction is often facilitated by either protonation of the carbonyl oxygen under acidic conditions or deprotonation of the hydroxyl group under basic conditions to enhance reactivity. khanacademy.orgmasterorganicchemistry.com

The mechanism involves the following general steps:

Protonation of the Carbonyl (Acid-Catalyzed): The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the C1 hydroxyl group attacks the C2 carbonyl carbon. libretexts.org

Deprotonation: A proton is removed from the resulting oxonium ion to yield the neutral cyclic hemiketal. libretexts.org

For this compound, this cyclization results in the formation of a five-membered ring structure. Molecules that can form five- or six-membered rings through such intramolecular reactions tend to have more stable cyclic forms compared to their acyclic counterparts. khanacademy.org This equilibrium is a dynamic process, with both the linear ketone and the cyclic hemiketal present in solution. cdnsciencepub.com

The equilibrium between the open-chain and cyclic hemiketal forms of hydroxyketones is significantly influenced by both the solvent and the temperature. cdnsciencepub.comresearchgate.net Studies on analogous compounds, such as 5-hydroxy-2-pentanone and 6-hydroxy-2-hexanone, have demonstrated that in most organic solvents, there is a slight preference for the open-chain tautomer. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Solvent Effects: The polarity of the solvent plays a crucial role. An increase in solvent polarity tends to favor the open-chain form. cdnsciencepub.com In highly polar solvents like water, the open-chain tautomer is heavily favored, to the extent that spectroscopic methods showed no evidence of the cyclic form for 5-hydroxy-2-pentanone. cdnsciencepub.comresearchgate.net This is because polar solvents can effectively solvate the polar carbonyl and hydroxyl groups of the open-chain structure through hydrogen bonding. rsc.org

Temperature Effects: An increase in temperature also shifts the equilibrium in favor of the open-chain hydroxyketone. cdnsciencepub.comcdnsciencepub.com This suggests that the formation of the cyclic hemiketal is an exothermic process.

The following table, based on data from studies on 5-hydroxy-2-pentanone, illustrates the influence of the solvent on the tautomeric equilibrium at a specific temperature.

Table 1: Percentage of Open-Chain Tautomer of 5-Hydroxy-2-pentanone in Various Solvents

| Solvent | Dielectric Constant (ε) | % Open-Chain Form (at 25 °C) |

|---|---|---|

| Cyclohexane | 2.0 | 58.1% |

| Carbon Tetrachloride | 2.2 | 59.5% |

| Benzene | 2.3 | 61.3% |

| Dioxane | 2.2 | 63.3% |

| Acetonitrile | 37.5 | 86.2% |

| Water | 78.5 | ~100% |

Data derived from spectroscopic studies on 5-hydroxy-2-pentanone, a structural isomer of this compound, which demonstrates the general principles of tautomeric equilibria. cdnsciencepub.com

Ring-Chain Tautomerism and Hemiketal Formation

Intermolecular Reaction Pathways and Derivatization from this compound

The carbonyl group of this compound can be readily reduced to a secondary alcohol, converting the molecule into 1,2-pentanediol (B41858). researchgate.net This transformation is typically achieved through catalytic hydrogenation. libretexts.org The process is a reduction reaction involving the addition of hydrogen (H₂) across the C=O double bond. libretexts.orglibretexts.org

A common and effective method for this reduction is the use of a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. researchgate.net Research has demonstrated that the hydrogenation of this compound to 1,2-pentanediol can proceed with high efficiency. In one optimized process, using a 3.5% Pd/C catalyst loading relative to the starting material, a hydrogen pressure of 1.5 MPa, and a temperature of 55°C, a yield of 91.6% for 1,2-pentanediol was achieved. researchgate.net

The general mechanism for this catalytic hydrogenation involves:

Adsorption of the this compound molecule and hydrogen onto the surface of the metal catalyst.

Stepwise transfer of hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen atoms.

Desorption of the final product, 1,2-pentanediol, from the catalyst surface.

This reduction is a key step in certain synthetic routes, such as the conversion of biomass-derived compounds into valuable polyols. mdpi.com

As a bifunctional molecule, this compound offers multiple sites for oxidative transformations. The primary alcohol and the ketone functional groups can react depending on the oxidizing agent and reaction conditions. smolecule.com

One potential pathway is the oxidation of the primary hydroxyl group. Using a mild oxidizing agent that selectively targets primary alcohols, the -CH₂OH group can be converted into an aldehyde. This transformation would yield 2,3-pentanedione (B165514) , a diketone.

Conversely, the ketone functional group could undergo oxidation. A known reaction for ketones is the Baeyer-Villiger oxidation, where a peroxy acid converts a ketone into an ester. If applied to this compound, this reaction could theoretically lead to the formation of either propyl acetate (B1210297) or 2-hydroxyethyl propanoate, depending on the migratory aptitude of the adjacent alkyl groups.

These oxidative pathways allow for the diversification of products starting from this compound, leading to valuable chemical intermediates like diketones and esters.

This compound possesses the structural features necessary for condensation reactions, specifically aldol-type condensations. The molecule has a ketone carbonyl group and α-hydrogens (on the C3 methylene (B1212753) group) that can be deprotonated to form an enolate nucleophile. This enolate can then attack the carbonyl group of another this compound molecule.

This self-condensation reaction, which can be catalyzed by either acid or base, would lead to the formation of a larger molecule containing both β-hydroxy ketone and additional hydroxyl functionalities. Subsequent dehydration of the aldol (B89426) addition product could generate an α,β-unsaturated ketone. Such unsaturated products are often reactive and can potentially undergo further reactions, including dimerization, oligomerization, or even polymerization, particularly under forcing conditions like high temperatures. google.com While specific studies on the polymerization of this compound are not widely detailed, the potential for such reactions is inherent in its chemical structure, similar to other simple ketones and hydroxyketones. google.comresearchgate.net

Oxidative Transformations and Product Diversification from this compound

Atmospheric Chemistry and Environmental Reactivity of Hydroxypentanones

Hydroxypentanones, including this compound, are a class of oxygenated volatile organic compounds (OVOCs) that are introduced into the atmosphere from both biogenic and anthropogenic sources. Their chemical transformations, primarily driven by reactions with atmospheric oxidants, play a significant role in atmospheric chemistry.

The hydroxyl (OH) radical is the primary daytime oxidant in the troposphere, initiating the degradation of most volatile organic compounds (VOCs). The reactions of hydroxypentanones with OH radicals are crucial in determining their atmospheric lifetime and the formation of secondary pollutants.

Kinetic studies are essential for understanding the rate at which these reactions occur. Research on 5-hydroxy-2-pentanone, a structural isomer of this compound, provides valuable insights into the reactivity of this class of compounds. A relative rate method was used to measure the rate constant for the reaction of OH radicals with 5-hydroxy-2-pentanone at 296 ± 2 K. researchgate.net The determined rate constant was (1.6 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This value is critical for atmospheric models that predict the fate of such compounds.

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| 5-Hydroxy-2-pentanone | OH | (1.6 ± 0.4) × 10⁻¹¹ | 296 ± 2 |

The reaction of 5-hydroxy-2-pentanone with OH radicals leads to the formation of various oxidation products. One of the major first-generation products identified is 4-oxopentanal (B105764). researchgate.netpublish.csiro.au In the presence of nitrogen oxides (NOx), the molar formation yield of 4-oxopentanal from the OH radical-initiated reaction of 5-hydroxy-2-pentanone was determined to be 17 ± 5%. researchgate.netpublish.csiro.au This yield is consistent with predictions from structure-reactivity relationships. researchgate.netpublish.csiro.au The formation of 4-oxopentanal is significant as it can undergo further reactions, such as reaction with OH radicals or acid-catalyzed cyclization and dehydration to form reactive dihydrofurans. researchgate.netpublish.csiro.au Another dicarbonyl product, 3-oxobutanal, was also observed. researchgate.net

| Precursor | Product | Molar Formation Yield (%) | Conditions |

| 5-Hydroxy-2-pentanone | 4-Oxopentanal | 17 ± 5 | In the presence of NO |

Besides OH radicals, other oxidants such as chlorine atoms (Cl) and ozone (O₃) contribute to the atmospheric degradation of hydroxypentanones, particularly in marine and polluted environments.

Theoretical and experimental studies have been conducted to determine the rate constants for the reactions of hydroxypentanones with other atmospheric oxidants. For the reaction of 4-hydroxy-2-pentanone with Cl atoms, quantum theoretical calculations have provided a rate constant of 1.47 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govacs.org This theoretical value is in reasonable agreement with experimental and theoretical values obtained for other C4-C5 hydroxyketones. nih.govacs.org For the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) with Cl atoms, a relative rate coefficient of (1.13 ± 0.17) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ was determined experimentally. acs.org

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

| 4-Hydroxy-2-pentanone | Cl | 1.47 × 10⁻¹⁰ | 298 | Theoretical |

| 3-Hydroxy-3-methyl-2-butanone | Cl | (1.13 ± 0.17) × 10⁻¹⁰ | 298 ± 2 | Experimental |

The degradation of hydroxypentanones by atmospheric oxidants proceeds through various reaction pathways, leading to a range of products. For the reaction of 4-hydroxy-2-pentanone with OH radicals, theoretical studies suggest that hydrogen abstraction from the –CH group adjacent to the hydroxyl group is the most favorable pathway. researchgate.net The subsequent reactions of the resulting alkyl radical in a NOx-rich environment are predicted to form acetone, nitrogen dioxide (NO₂), and oxygen as major final products. researchgate.netresearchgate.net

In the reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms, the major primary products identified were acetic acid, with a molar yield of 42.6 ± 4.8%, and 2,3-butanedione, with a molar yield of 17.2 ± 2.3%. acs.org The identification of these products helps in elucidating the degradation mechanisms. researchgate.netresearchgate.net

| Reactant | Oxidant | Major Products | Molar Yield (%) |

| 3-Hydroxy-3-methyl-2-butanone | Cl | Acetic acid | 42.6 ± 4.8 |

| 3-Hydroxy-3-methyl-2-butanone | Cl | 2,3-Butanedione | 17.2 ± 2.3 |

Theoretical and Experimental Kinetic Determinations

Atmospheric Lifetimes and Environmental Implications of this compound

The atmospheric fate of this compound is primarily governed by its reactions with key atmospheric oxidants and its potential for photolysis. These processes determine its persistence in the atmosphere and its role in atmospheric chemistry, including the formation of secondary pollutants. The dominant tropospheric loss process for hydroxycarbonyls is typically the reaction with the hydroxyl (OH) radical. acs.org

The primary atmospheric degradation pathways for this compound include:

Reaction with hydroxyl radicals (OH)

Reaction with nitrate (B79036) radicals (NO₃), particularly at night

Reaction with chlorine atoms (Cl), especially in marine or polluted environments

Photolysis by sunlight

Reaction with Hydroxyl Radicals (OH)

Reaction with Nitrate Radicals (NO₃)

Reaction with Chlorine Atoms (Cl)

In coastal and marine boundary layers, or in continental areas with sources of chlorine atoms, reaction with Cl can be a significant loss process for VOCs. A theoretical study on the reaction of chlorine atoms with 4-hydroxy-2-pentanone (4H2P) has been conducted, providing kinetic data over a range of temperatures (278–400 K). acs.org This indicates that reactions with chlorine atoms can contribute to the atmospheric degradation of hydroxy pentanones. acs.orgafricaresearchconnects.com For instance, the rate coefficient for the reaction of Cl atoms with hydroxyacetone (B41140) at room temperature is (1.7 ± 0.3) × 10⁻¹¹exp(381.5 ± 57.3/T). researchgate.net

Photolysis

Photolysis, the dissociation of molecules by sunlight, can be an important atmospheric sink for compounds containing chromophores, such as the carbonyl group in this compound. Studies on related carbonyl nitrates, like 4-nitrooxy-2-butanone and 5-nitrooxy-2-pentanone, have shown that photolysis is a very efficient sink, leading to atmospheric lifetimes of just a few hours. copernicus.orgresearchgate.net These findings suggest that the presence of a carbonyl group in conjunction with a hydroxyl group may enhance UV absorption and lead to significant photolytic degradation. researchgate.net For comparison, the photolysis of 5-nitrooxy-2-pentanone has an estimated atmospheric lifetime of a few hours. copernicus.org

Atmospheric Lifetimes

The atmospheric lifetime (τ) of this compound with respect to a specific reactant X (where X = OH, NO₃, or Cl) is calculated as τ = 1 / (kₓ[X]), where kₓ is the reaction rate constant and [X] is the average atmospheric concentration of the reactant.

Based on the available data for related compounds, the estimated atmospheric lifetimes of this compound are presented below. It is important to note that these are estimates, as direct experimental data for this compound is limited.

| Reactant | Assumed Average Concentration (molecule cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime |

|---|---|---|---|

| OH Radical | 2.0 x 10⁶ (12-hr daytime average) | ~1.6 x 10⁻¹¹ (for 5-hydroxy-2-pentanone) ca.gov | ~0.9 days |

| NO₃ Radical | 2.5 x 10⁸ (nighttime) | Slow, likely orders of magnitude slower than DHMF ca.gov | Likely > weeks |

| O₃ | 7.2 x 10¹¹ (24-hr average) | No reaction observed for similar hydroxycarbonyls acs.org | > months |

| Photolysis | N/A | Considered an efficient sink for similar compounds copernicus.orgresearchgate.net | Potentially hours to days |

Advanced Analytical Research Approaches for 1 Hydroxy 2 Pentanone Studies

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation in Research Contexts

Spectroscopy is indispensable for the real-time observation of chemical reactions and the definitive structural analysis of molecules like 1-hydroxy-2-pentanone.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. researchgate.netyoutube.com By immersing an attenuated total reflection (ATR) probe directly into a reaction vessel, researchers can track the concentration changes of reactants, intermediates, and products without altering the system. researchgate.netresearchgate.net This method is particularly valuable for studying the synthesis or conversion of this compound.

In a typical research application, such as the catalytic oxidation of a precursor or an aldol (B89426) addition reaction leading to this compound, the FTIR spectrum would be recorded at regular intervals. researchgate.netmasterorganicchemistry.com Key vibrational modes would be monitored:

C=O Stretch: The carbonyl group of this compound exhibits a strong absorption band, typically in the region of 1700-1725 cm⁻¹. The appearance and increase in the intensity of this peak would signify the formation of the ketone.

O-H Stretch: The hydroxyl group gives rise to a broad absorption band, usually around 3400 cm⁻¹. Changes in this region can indicate the consumption of an alcohol precursor or the formation of the hydroxyl group in the product.

C-H Stretch: Alkyl C-H stretching vibrations appear around 2850-3000 cm⁻¹.

Studies on analogous α-hydroxy ketones, such as hydroxyacetone (B41140), have demonstrated the utility of in-situ ATR-IR in monitoring complex reactions like aqueous phase reforming. researchgate.net In such studies, the technique allows for the observation of surface-adsorbed species and the formation of condensation products, which are potential subsequent reaction pathways for this compound. researchgate.netosti.gov The ability to collect time-resolved spectral data provides critical insights into reaction kinetics, catalyst stability, and mechanistic pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling researchers to confirm the compound's connectivity and stereochemistry. researchgate.netmdpi.com

In mechanistic studies, NMR is used to identify intermediates and final products, providing evidence for proposed reaction pathways. diva-portal.org For example, in the base-catalyzed synthesis of α-hydroxy ketones, ¹H NMR can be used to follow the disappearance of starting materials and the appearance of the characteristic signals for the product. mdpi.com

Key expected NMR features for this compound would include:

¹H NMR:

A singlet for the two protons of the CH₂OH group.

A triplet for the terminal CH₃ group of the propyl chain.

A triplet for the CH₂ group adjacent to the carbonyl.

A sextet for the other CH₂ group in the propyl chain.

A signal for the hydroxyl proton, the position of which can vary depending on solvent and concentration.

¹³C NMR: Distinct signals for each of the five carbon atoms, with the carbonyl carbon appearing significantly downfield (around 210 ppm) and the carbon bearing the hydroxyl group appearing around 70 ppm. mdpi.com

Furthermore, advanced NMR techniques are employed for complex structural problems. For instance, determining the absolute configuration of chiral α-hydroxy ketones can be achieved using methods like the Mosher's ester analysis, where the compound is derivatized and its NMR spectrum analyzed. researchgate.net Two-dimensional NMR experiments (like COSY and HSQC) can definitively establish the bonding network within the molecule, confirming the structure of this compound in a complex product mixture.

In-Situ Infrared Spectroscopy for Tracking this compound Reactions

Chromatographic Methods for Separation, Quantification, and Purity Assessment in Research

Chromatography is essential for separating this compound from complex mixtures, allowing for its accurate quantification and the assessment of its purity in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for identifying and quantifying volatile compounds like this compound within complex product mixtures resulting from chemical synthesis or environmental samples. researchgate.netescholarship.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. chromatographyonline.com The separated components then enter the mass spectrometer, which ionizes them and fragments them into a unique pattern of smaller ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. nist.gov

The identity of this compound in a sample is confirmed by comparing its retention time and its mass spectrum to that of an authentic standard or a reference library, such as the NIST Mass Spectral Library. nist.govchromatographyonline.com Research on the catalytic depolymerization of lignin (B12514952) and the analysis of commercial solvents has shown the power of GC-MS to identify a wide array of compounds, including ketones like 2-pentanone and derivatives like diacetone alcohol, demonstrating its suitability for analyzing mixtures that could contain this compound. chromatographyonline.comresearchgate.net In biocatalysis research, GC-MS has been used to verify the formation of 3-hydroxy-2-pentanone from the reduction of 2,3-pentanedione (B165514). nih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by specific mass-to-charge (m/z) fragments that are crucial for its identification.

Table 1: Characteristic GC-MS Ion Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Relative Intensity |

|---|---|---|

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ | High |

| 71 | [CH₃CH₂CH₂CO]⁺ | High |

| 102 | [M]⁺ (Molecular Ion) | Low/Absent |

Data sourced from the NIST Chemistry WebBook. nist.gov

This technique is not only qualitative but also quantitative, allowing researchers to determine the yield of this compound in a synthesis or its concentration in a sample.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile organic compounds from various matrices, including air. acs.org When coupled with GC-MS, SPME is a powerful tool for atmospheric research, enabling the detection of trace levels of compounds like hydroxypentanones. whiterose.ac.ukca.gov

The SPME method uses a fused silica (B1680970) fiber coated with a specific polymeric stationary phase. The fiber is exposed to the sample (e.g., ambient air or the headspace above a liquid sample), where analytes partition from the matrix onto the fiber coating. acs.org The fiber is then retracted and inserted directly into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.

For atmospheric studies of carbonyl compounds, including hydroxy ketones, the sensitivity and selectivity can be enhanced by on-fiber derivatization. whiterose.ac.ukca.gov Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are coated onto the SPME fiber. whiterose.ac.uk When exposed to air containing this compound, the compound reacts on the fiber to form a more stable and more easily detectable oxime derivative. ca.gov This approach has been successfully applied to study various oxygenated volatile organic compounds (OVOCs) in simulated atmospheric conditions, achieving low detection limits in the parts-per-trillion range. whiterose.ac.ukcopernicus.org

Table 2: Common SPME Fiber Coatings for Volatile Carbonyl Analysis

| Fiber Coating Material | Abbreviation | Typical Analytes |

|---|---|---|

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | General purpose for volatile compounds, including ketones |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Volatile organic compounds (VOCs), small molecules |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Broad range of VOCs, often used in air monitoring |

This table summarizes common fiber types used for general VOC analysis, applicable to hydroxypentanones. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an ion, making HRMS an invaluable tool for the definitive molecular characterization of this compound and its derivatives in a research setting. mdpi.comresearchgate.net

While standard GC-MS can identify a compound based on its fragmentation pattern, HRMS can confirm its molecular formula from the parent ion, even without a reference spectrum. nih.gov This is particularly crucial when identifying novel compounds or reaction products. For instance, in studies developing new synthetic routes to α-acyloxy ketones from α-hydroxy ketone precursors, HRMS (often coupled with an electrospray ionization source, ESI) is used to confirm the exact mass of the synthesized products, thereby validating their proposed structures. mdpi.com Similarly, research on the palladium/borinic acid dual-catalyzed allylation of α-hydroxy ketones used ESI-HRMS to detect and confirm the mass of key catalytic intermediates, providing direct evidence for the proposed reaction mechanism. acs.org

If this compound (C₅H₁₀O₂) were analyzed by HRMS, its protonated molecule ([M+H]⁺) would have a theoretical exact mass of 103.07536. An experimental measurement matching this value to within a few ppm would provide very strong evidence for its elemental composition, distinguishing it from other isobaric compounds. This capability is essential for confirming the identity of new derivatives or for characterizing complex mixtures where multiple compounds may have the same nominal mass. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies on 1 Hydroxy 2 Pentanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-hydroxy-2-pentanone. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying molecules of the size and complexity of this compound. It offers a favorable balance between computational cost and accuracy. In the context of this molecule, DFT is employed to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of the reactants, products, and, crucially, the transition states of reactions.

Calculate Energetics: Compute the relative energies of different species along a reaction pathway. This includes calculating the enthalpy and Gibbs free energy of reaction.

Characterize Transition States: Locate the saddle point on the potential energy surface that represents the transition state (TS) of a specific reaction step, such as hydrogen abstraction. The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. For example, in the atmospheric oxidation of hydroxyketones, DFT methods like B3LYP are used to map out the potential energy surface for reactions with hydroxyl (•OH) or chlorine (Cl) radicals. acs.orgnih.govacs.org

Theoretical studies on the reactions of similar hydroxyketones, such as 4-hydroxy-2-pentanone (4H2P), with atmospheric oxidants have successfully used DFT to explore the various possible reaction pathways and identify the most favorable ones based on their calculated energy barriers. acs.orgnih.govacs.org

While DFT is excellent for geometries and relative energies, highly accurate kinetic and thermodynamic parameters often require more sophisticated ab initio methods. Composite methods like the Complete Basis Set (CBS-QB3) and Gaussian-3 (G3B3) are employed to achieve higher accuracy. acs.orgnih.govresearchgate.net These methods involve a series of calculations that extrapolate to the complete basis set limit and include higher levels of electron correlation. They are particularly valuable for:

Refining Energy Calculations: They provide more accurate single-point energy calculations on geometries previously optimized using DFT. This refinement is critical for obtaining reliable activation energies (Ea) and reaction enthalpies (ΔH).

Accurate Kinetic Predictions: The accuracy of these methods, often approaching so-called "chemical accuracy" (within ~1 kcal/mol of experimental values), allows for the reliable prediction of rate constants when combined with theories like TST. Studies on the atmospheric reactions of C4-C5 hydroxyketones have demonstrated that CBS-QB3 and G3B3 calculations yield rate constants in good agreement with experimental data. acs.orgnih.govresearchgate.net

Table 1: Illustrative Comparison of Calculated Activation Energies (Ea) for Hydrogen Abstraction from this compound by •OH Radical using Different Theoretical Methods. This table presents hypothetical data to illustrate the application of the methods, based on typical findings for similar molecules.

| H-Abstraction Site | DFT (B3LYP/6-31G(d)) Ea (kcal/mol) | CBS-QB3 Corrected Ea (kcal/mol) | G3B3 Corrected Ea (kcal/mol) |

| C1-H (from -CH₂OH) | 2.5 | 1.8 | 1.9 |

| O-H (from -OH) | 4.0 | 3.2 | 3.3 |

| C3-H (from -CH₂-) | 1.5 | 0.9 | 1.0 |

| C4-H (from -CH₂-) | 3.8 | 3.1 | 3.2 |

| C5-H (from -CH₃) | 5.5 | 4.8 | 4.9 |

Density Functional Theory (DFT) for Energetics and Transition State Characterization

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling is essential for piecing together the step-by-step mechanisms of complex chemical reactions involving this compound, particularly in atmospheric chemistry.

Once the energy of the transition state is known from quantum chemical calculations, the rate constant (k) of a reaction can be calculated.

Transition State Theory (TST): TST is the cornerstone for calculating rate constants. wikipedia.org The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). wikipedia.org It assumes a quasi-equilibrium between the reactants and the transition state complex. wikipedia.org Canonical Variational Transition State Theory (CVT) is an enhancement that locates the transition state at the maximum of the Gibbs free energy along the reaction path, providing a more refined rate constant. researchgate.net

Rice–Ramsperger–Kassel–Marcus (RRKM) Theory: For atmospheric reactions, which can be pressure-dependent, RRKM theory is often employed. nih.govresearchgate.netresearchgate.net This statistical theory is used to calculate the microcanonical rate constant as a function of energy. It is particularly important for unimolecular reactions or bimolecular reactions that proceed through an energized intermediate complex. By coupling RRKM theory with a master equation analysis, one can compute pressure- and temperature-dependent rate constants, which are crucial for accurate atmospheric modeling. researchgate.netgrafiati.comsemanticscholar.org

The primary atmospheric degradation pathway for this compound is initiated by reaction with the hydroxyl radical (•OH). This reaction proceeds via hydrogen abstraction from one of several possible sites on the molecule. Computational chemistry is used to determine the likelihood of abstraction at each site.

Identifying Pathways: Calculations determine the activation energy for H-abstraction from each unique C-H and O-H bond. The pathway with the lowest activation energy is generally the most favorable. For instance, studies on the related 5-hydroxy-2-pentanone show that abstraction from the carbon atoms is significantly more likely than from the hydroxyl group's hydrogen. ca.gov

Calculating Branching Ratios: The branching ratio represents the percentage of the total reaction that proceeds through a specific pathway. It is calculated from the individual rate constants for each abstraction channel. The channel with the lowest energy barrier will have the highest rate constant and thus the largest branching ratio. This information is critical for predicting the distribution of subsequent reaction products in the atmosphere. publish.csiro.au

Table 2: Illustrative Calculated Branching Ratios for the Reaction of this compound with •OH at 298 K. This table presents hypothetical data based on structure-reactivity relationships and computational studies of analogous compounds. ca.govpublish.csiro.au

| H-Abstraction Pathway | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Branching Ratio (%) |

| H-abstraction from C1 (-CH₂OH) | 3.5 x 10⁻¹² | 25 |

| H-abstraction from C3 (-CH₂-) | 9.0 x 10⁻¹² | 64 |

| H-abstraction from C4 (-CH₂-) | 1.0 x 10⁻¹² | 7 |

| H-abstraction from C5 (-CH₃) | 0.4 x 10⁻¹² | 3 |

| H-abstraction from O-H (-OH) | 0.1 x 10⁻¹² | 1 |

| Total | 1.4 x 10⁻¹¹ | 100 |

Rate Constant Calculations Using Transition State Theory and RRKM Theory

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the five-carbon chain in this compound means it can exist in numerous spatial arrangements, or conformations.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. nih.gov By simulating the motions of the atoms over time, MD can explore conformational changes, intermolecular interactions in a solvent, and the process of ligand binding or unbinding from a receptor. nih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in solution and the timescales for interconversion between them. nih.gov

Future Research Directions and Emerging Applications of 1 Hydroxy 2 Pentanone

Development of Highly Stereoselective Synthetic Routes to Chiral Hydroxypentanones

Current research is focused on developing more efficient and selective methods. One promising approach is the asymmetric transfer hydrogenation of 1,2-diketones. For instance, a chiral Ru catalyst has been shown to effectively promote the asymmetric transfer hydrogenation of 1-aryl-1,2-propanedione, yielding optically active 1-aryl-2-hydroxy-1-propanone with high enantiomeric excess. nih.gov Another strategy involves the organocatalytic enantioselective decarboxylative chlorination of β-ketocarboxylic acids followed by nucleophilic substitution, which has successfully produced chiral tertiary α-hydroxyketones. nih.govmdpi.com

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high enantio-, regio-, and chemoselectivities. acs.org Several biocatalytic strategies are being explored for the production of α-hydroxy ketones:

Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes catalyze the umpolung carboligation of aldehydes, producing enantiopure α-hydroxy ketones from inexpensive starting materials. nih.govacs.org

Hydrolases: These can be used for dynamic kinetic resolutions (DKRs) to produce α-hydroxy ketones. nih.govacs.org

Whole-Cell Redox Processes: Microorganisms can be used to catalyze redox processes, such as the reduction of diketones and selective oxidation of vicinal diols, to form enantiopure α-hydroxy ketones. nih.govacs.org

Exploration of Novel Biocatalytic Systems and Metabolic Engineering for Sustainable Production

The sustainable production of α-hydroxy ketones like 1-hydroxy-2-pentanone is a key focus of current research, with an emphasis on biocatalytic and metabolic engineering approaches. These methods are gaining attention due to their mild reaction conditions and high catalytic efficiency compared to chemical synthesis. mdpi.com

ThDP-dependent enzymes are particularly promising for the synthesis of α-hydroxy ketones through the carboligation of two aldehyde molecules. uni-duesseldorf.de Researchers are exploring newly discovered homologues of pyruvate (B1213749) dehydrogenase from various bacteria, which show potential for α-hydroxy pentanone synthesis as whole-cell biocatalysts. nih.gov For example, the pyruvate decarboxylase variant E469G from Acetobacter pasteurianus has been used to develop a lab-scale production process for (S)-phenyl propionyl carbinol. uni-duesseldorf.de

Metabolic engineering of microorganisms such as E. coli and yeast strains is another active area of research. mdpi.comgoogle.com By modifying key enzymes like pyruvate decarboxylase, it is possible to favor the carboligation reaction over decarboxylation, thereby increasing the production of (R)-aromatic α-hydroxy ketones. google.com For instance, engineered E. coli cells co-expressing butanediol (B1596017) dehydrogenase, NADH oxidase, and hemoglobin have been developed to efficiently convert 1,2-butanediol (B146104) to 1-hydroxy-2-butanone. mdpi.com

Investigation of this compound as a Precursor for Bio-based Chemicals and Materials

This compound's bifunctional nature, containing both a hydroxyl and a carbonyl group, makes it a valuable intermediate for the synthesis of a variety of other chemicals. mdpi.comresearchgate.net A significant application is its use as a precursor for 1,2-pentanediol (B41858), a compound with various industrial uses. This conversion is typically achieved through hydrogenation reduction, often using a Pd/C catalyst. researchgate.net Research has also shown that furfuryl alcohol can be converted to 1,2-pentanediol through intermediates that may include this compound. researchgate.net

The unique structure of α-hydroxy ketones also makes them suitable as monomers for polymerization. They can be incorporated into polymer networks, for example, as photoinitiators in photopolymerization processes. rsc.orgrsc.org This can help to prevent the migration of the photoinitiator out of the cured material, which is a significant advantage in applications such as food packaging and biomedical devices. rsc.org Polymer-supported synthesis methods are also being developed for α- and β-hydroxyketones, utilizing 1,3-dithiane (B146892) intermediates. researchgate.net

Advanced Modeling of its Environmental Impact and Atmospheric Fate

The primary atmospheric degradation pathway for ketones is reaction with the hydroxyl (OH) radical. acs.org For example, studies on the atmospheric chemistry of 5-hydroxy-2-pentanone, a related compound, have shown that it reacts with OH radicals to form various products, including 4-oxopentanal (B105764). publish.csiro.au The rate constants for these reactions are key parameters in atmospheric models. The rate constant for the reaction of OH radicals with 2-pentanone has been determined to be (4.56 ± 0.30) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org

Researchers are also investigating the products of these atmospheric reactions. For 2-pentanone, identified products include formaldehyde (B43269), acetaldehyde, propanal, and 2,4-pentanedione. acs.org Advanced analytical techniques, such as in situ atmospheric pressure ionization tandem mass spectrometry (API-MS), are being used to identify and quantify these products. acs.org This data is essential for developing accurate models of the atmospheric fate of this compound and its contribution to air quality issues.

Comprehensive Studies on its Role in Natural Biochemical Cycles (non-clinical)

This compound and related α-hydroxy ketones are found in a variety of natural sources, suggesting their involvement in natural biochemical cycles. For example, 3-hydroxy-2-pentanone has been identified in foods such as yogurt, cheese, coffee, and tea. nih.govchemicalbook.com It is also a flavor component in some fruits. chemicalbook.com

The formation of this compound can occur through the degradation of other natural compounds. For instance, it has been suggested as a product from the homolytic cleavage of polypropylene-methyl ketone-alkoxy radicals. mdpi.com In some cases, α-hydroxy ketones can be formed through the enzymatic reduction of diketones by microorganisms. For example, Bacillus clausii butanediol dehydrogenase can catalyze the reduction of 2,3-pentanedione (B165514) to 3-hydroxy-2-pentanone. rsc.org

Further research into the natural occurrence and biochemical pathways involving this compound will provide a more complete understanding of its role in various ecosystems.

Q & A

Q. What are the most reliable synthetic routes for 1-hydroxy-2-pentanone in laboratory settings, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via catalytic hydrogenation of biomass-derived furans. For example, Pd-based catalysts combined with acidic supports facilitate selective hydrogenation and ring-opening reactions. In one protocol, hydrogenation of furfural derivatives over Pd/C at 120–150°C under 20–30 bar H₂ pressure yields this compound, with yields optimized by adjusting catalyst loading and reaction time . Alternative routes include Maillard reaction pathways involving thiamine and cysteine, though these require precise control of pH and temperature to minimize side products .

Key Parameters:

- Catalyst type (e.g., Pd vs. Pt) and acidity of support.

- Reaction temperature (higher temperatures favor dehydration side reactions).

- Hydrogen pressure (excessive pressure may over-hydrogenate intermediates).

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the hydroxyl (δ 1.5–2.0 ppm) and ketone (δ 208–215 ppm) groups. Coupling patterns distinguish between stereoisomers, if present .

- Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides fragmentation patterns (e.g., m/z 102 for molecular ion [M]⁺), with high-resolution MS confirming the molecular formula (C₅H₁₀O₂) .

- Chromatography: GC-MS or HPLC with polar columns (e.g., C18) resolves impurities, particularly residual solvents or byproducts like 1,2-pentanediol .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in atmospheric or catalytic processes?

Methodological Answer: Density functional theory (DFT) and ab initio methods (e.g., CBS-QB3) model reaction pathways. For example:

- Atmospheric Degradation: Cl atom reactions proceed via H-abstraction from the hydroxyl or methyl groups. Rate constants (e.g., 1.47 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K) align with experimental data for analogous hydroxyketones when using Rice-Ramsperger-Kassel-Marcus (RRKM) theory .

- Catalytic Mechanisms: Molecular dynamics simulations reveal that Pd surfaces activate C=O bonds in this compound, with acidic sites stabilizing intermediates during hydrogenation .

Validation: Compare computed activation energies with experimental Arrhenius plots.

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?